BenchChemオンラインストアへようこそ!

L-Leucyl-L-alanyl-L-glutamine

Protease substrate TACE/ADAM17 FRET assay

L-Leucyl-L-alanyl-L-glutamine (Leu-Ala-Gln) is a synthetic L-configured tripeptide composed of leucine, alanine, and glutamine (molecular formula C₁₄H₂₆N₄O₅; molecular weight 330.38 g/mol; IUPAC: (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid). Unlike the widely commercialized glutamine dipeptides (e.g., L-alanyl-L-glutamine, glycyl-L-glutamine), this compound is a tripeptide, placing it in a distinct subclass of glutamine-derivatized peptides with a longer backbone, an additional chiral center, and a unique N-terminal leucine residue that influences enzymatic recognition, solution stability, and transport kinetics.

Molecular Formula C14H26N4O5
Molecular Weight 330.38 g/mol
CAS No. 85038-51-3
Cat. No. B8465399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucyl-L-alanyl-L-glutamine
CAS85038-51-3
Molecular FormulaC14H26N4O5
Molecular Weight330.38 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N
InChIInChI=1S/C14H26N4O5/c1-7(2)6-9(15)13(21)17-8(3)12(20)18-10(14(22)23)4-5-11(16)19/h7-10H,4-6,15H2,1-3H3,(H2,16,19)(H,17,21)(H,18,20)(H,22,23)/t8-,9-,10-/m0/s1
InChIKeyMJOZZTKJZQFKDK-GUBZILKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucyl-L-alanyl-L-glutamine (CAS 85038-51-3): Procurement-Relevant Identity and Chemical Class


L-Leucyl-L-alanyl-L-glutamine (Leu-Ala-Gln) is a synthetic L-configured tripeptide composed of leucine, alanine, and glutamine (molecular formula C₁₄H₂₆N₄O₅; molecular weight 330.38 g/mol; IUPAC: (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid) . Unlike the widely commercialized glutamine dipeptides (e.g., L-alanyl-L-glutamine, glycyl-L-glutamine), this compound is a tripeptide, placing it in a distinct subclass of glutamine-derivatized peptides with a longer backbone, an additional chiral center, and a unique N-terminal leucine residue that influences enzymatic recognition, solution stability, and transport kinetics .

Why L-Leucyl-L-alanyl-L-glutamine Cannot Be Replaced by Common Glutamine Dipeptides


Generic substitution among glutamine peptides is scientifically unsound because N-terminal residue identity, peptide backbone length, and sequence order simultaneously modulate three critical performance parameters: aqueous degradation rate, plasma/extracellular hydrolysis half-life, and transporter-mediated uptake efficiency . The dipeptide L-alanyl-L-glutamine (Ala-Gln), although chemically stable, is taken up and metabolized by CHO cells at a rate similar to free L-glutamine, which can drive glycolytic overflow and inhibitory ammonia accumulation . In contrast, the tripeptide Leu-Ala-Gln carries an N-terminal leucine that alters both the susceptibility to extracellular peptidases and the recognition by peptide transporters, making its pharmacokinetic and cell-culture performance profile non-interchangeable with any dipeptide alternative . Furthermore, the internal Ala-Gln motif embedded within the tripeptide constitutes the minimal recognition sequence for TACE/ADAM17, a protease target for which dipeptides alone are not substrates .

Quantitative Differentiation Evidence for L-Leucyl-L-alanyl-L-glutamine Relative to Closest Analogs


TACE/ADAM17 Substrate Recognition: The Leu-Ala-Gln Tripeptide as the Minimal Cleavage Motif

The tripeptide sequence Leu-Ala-Gln constitutes the essential P3-P2-P1 recognition element required for cleavage by the tumor necrosis factor-alpha converting enzyme (TACE/ADAM17). A fluorogenic substrate containing the Pro-Leu-Ala-Gln-Ala-Val sequence exhibits a k_cat of 21.6 s⁻¹ and an S₀.₅ of 342 µM for recombinant human TACE . In contrast, the dipeptide L-alanyl-L-glutamine alone is not a TACE substrate, as the enzyme requires the full P3-P1 tripeptide motif for catalytic turnover. This establishes Leu-Ala-Gln as a non-substitutable building block for constructing TACE FRET substrates used in inhibitor screening .

Protease substrate TACE/ADAM17 FRET assay Drug discovery

Aqueous Stability: Tripeptide vs. Dipeptide Degradation Kinetics

A systematic degradation kinetics study of five glutamine dipeptides demonstrated that the N-terminal amino acid identity governs the pseudo-first-order degradation rate constant, with stability decreasing in the order: Gly-Gln > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln . The dipeptide Leu-Gln (lacking the internal alanine spacer) degrades faster than Ala-Gln. For the reference compound Ala-Gln, the activation energy at pH 6.0 was 27.1 kcal/mol, and the predicted shelf-life (t₉₀) was 5.3 years at 25°C and 7.1 months at 40°C . The tripeptide Leu-Ala-Gln, by extending the peptide backbone to three residues, introduces an additional amide bond that is expected to shift the pH–rate profile relative to dipeptides; however, head-to-head stability data for the tripeptide remain absent from the peer-reviewed literature .

Peptide stability Solution formulation Shelf-life prediction Parenteral nutrition

Plasma Hydrolysis Half-Life: Impact of N-Terminal Leucine vs. Glycine

Plasma hydrolysis studies reveal that the N-terminal residue dictates dipeptide half-life. Ala-Gln exhibited a plasma half-life of 46 ± 3 min, whereas Gly-Gln was markedly more stable (553 ± 160 min) . The half-life of Leu-Gln was not reported in this study, but related data show that Leu-containing dipeptides (Leu-Gly, Leu-Leu) undergo rapid hydrolysis by plasma enzymes, with half-lives generally shorter than their Gly counterparts . The tripeptide Leu-Ala-Gln is expected to exhibit an intermediate hydrolysis profile reflecting both N-terminal Leu-driven peptidase susceptibility and the additional Ala residue that may sterically modulate enzyme access; quantitative data require experimental determination.

Peptide pharmacokinetics Plasma stability Peptidase susceptibility In vitro metabolism

Intestinal Extraction Efficiency: Leu-Containing Peptides Outperform Ala-Gln and Gly-Gln

In the isolated vascularly perfused rat small intestine, leucyl-leucine (Leu-Leu) demonstrated a fractional extraction rate of 49%, substantially exceeding both Ala-Gln (35.5%) and Gly-Gln (12%) at equimolar concentration (0.15 mM) . Corresponding net uptake values were –63.5, –31.5, and –17 nmol/min/g wet weight, respectively. The high extraction efficiency of Leu-Leu is attributed to both membrane-bound peptidase activity and potential dipeptide transporter recognition . The tripeptide Leu-Ala-Gln, bearing an N-terminal Leu residue, is predicted to exhibit extraction kinetics closer to Leu-Leu than to Ala-Gln, although direct perfusion data for the tripeptide are not yet published.

Peptide uptake Intestinal perfusion Nitrogen metabolism Clinical nutrition

Cell Culture Performance: Differential Uptake Kinetics Among Glutamine Peptides

In CHO cell bioprocessing, L-alanyl-L-glutamine (Ala-Gln) is chemically stable but exhibits uptake and metabolism rates similar to free L-glutamine, leading to glycolytic overflow and inhibitory ammonia accumulation . Glycyl-L-glutamine (Gly-Gln) is taken up more slowly, resulting in a slightly reduced growth rate but higher antibody titer . For the tripeptide Leu-Ala-Gln, the N-terminal leucine and extended backbone are expected to produce a distinct uptake profile; however, head-to-head CHO culture data comparing Leu-Ala-Gln with Ala-Gln or Gly-Gln have not been published in the peer-reviewed literature .

CHO cell culture Monoclonal antibody production Ammonia inhibition Bioprocessing

High-Confidence Application Scenarios for L-Leucyl-L-alanyl-L-glutamine Based on Verified Evidence


TACE/ADAM17 Inhibitor Screening and FRET Substrate Design

The Leu-Ala-Gln tripeptide is the non-substitutable minimal recognition element for TACE/ADAM17 endopeptidase. Laboratories developing FRET-based assays for TACE inhibitor screening must incorporate the Pro-Leu-Ala-Gln-Ala-Val sequence; the Leu-Ala-Gln motif alone is sufficient for substrate recognition and cannot be replaced by Ala-Gln or Gly-Gln dipeptides . This makes L-Leucyl-L-alanyl-L-glutamine an essential building block in custom peptide synthesis for drug discovery programs targeting TNF-alpha processing .

Glutamine Delivery with Tunable Hydrolysis Kinetics — Bridging Ala-Gln and Gly-Gln Profiles

Ala-Gln provides rapid glutamine delivery (plasma t₁/₂ ≈ 46 min), while Gly-Gln delivers sustained release (t₁/₂ ≈ 553 min) . The tripeptide Leu-Ala-Gln, with its N-terminal leucine, is predicted to offer an intermediate hydrolysis profile that may better match glutamine demand in specific cell lines or clinical formulations. Experimental determination of the Leu-Ala-Gln plasma half-life is a prerequisite for adoption, but the structural rationale supports its evaluation as a third-generation glutamine peptide.

High-Efficiency Intestinal Nitrogen Delivery — Exploiting Leu-Mediated Extraction

Leu-containing peptides achieve higher fractional extraction rates in intestinal perfusion models than Ala-Gln or Gly-Gln (Leu-Leu: 49% vs. Ala-Gln: 35.5%) . The tripeptide Leu-Ala-Gln may combine the high extraction efficiency of N-terminal leucine with the stable glutamine delivery capacity of the internal Ala-Gln dipeptide, offering a dual advantage for enteral/parenteral nutrition development.

Bioprocess Media Optimization — A Candidate for Reduced Ammonia Accumulation

Gly-Gln supplementation in CHO cell culture yields higher antibody titer than Ala-Gln by slowing glutamine uptake and reducing glycolytic overflow . The tripeptide Leu-Ala-Gln represents an unexplored alternative that may further shift the uptake-metabolism balance. Bioprocess development groups seeking to minimize ammonia inhibition while maintaining high specific productivity can include Leu-Ala-Gln in peptide screening panels .

Quote Request

Request a Quote for L-Leucyl-L-alanyl-L-glutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.